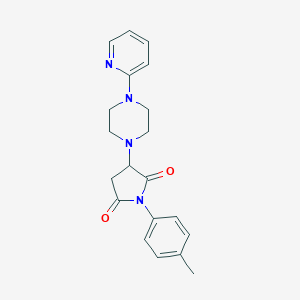![molecular formula C25H15N3O2S2 B304528 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B304528.png)
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mecanismo De Acción
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide is a selective inhibitor of several kinases that are involved in the growth and survival of cancer cells. It works by binding to the ATP-binding site of these kinases, preventing them from phosphorylating downstream targets. This leads to inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activation of several signaling pathways that are involved in cancer growth and survival. 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide has also been shown to inhibit the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide in lab experiments is its selectivity for several kinases that are involved in cancer growth and survival. This allows for more targeted inhibition of cancer cells, potentially reducing the risk of off-target effects. However, one of the limitations of using 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide. One area of interest is the development of combination therapies that incorporate 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide with other targeted inhibitors or chemotherapeutic agents. Another area of interest is the study of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further research is needed to determine the optimal dosing and administration of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide in clinical trials.
Métodos De Síntesis
The synthesis of 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide involves several steps, starting with the reaction of 2-aminobenzonitrile with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)-1H-indole. This intermediate is then reacted with 2-bromo-3-nitrobenzoic acid to form 2-{[3-nitro-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide. This compound is then reduced to 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide using a palladium catalyst.
Aplicaciones Científicas De Investigación
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK3. In preclinical studies, 2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide has demonstrated efficacy against a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
Propiedades
Nombre del producto |
2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide |
|---|---|
Fórmula molecular |
C25H15N3O2S2 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
2-(3-cyano-9-oxo-4-thiophen-2-ylindeno[2,1-b]pyridin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C25H15N3O2S2/c26-13-18-21(19-11-6-12-31-19)22-16-9-4-5-10-17(16)24(30)23(22)28-25(18)32-14-20(29)27-15-7-2-1-3-8-15/h1-12H,14H2,(H,27,29) |
Clave InChI |
SQOUEGRTBUYJPE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4C3=O)C(=C2C#N)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,6-Dimethyl-4-morpholinyl)-1-{4-[3-(2,6-dimethyl-4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304445.png)
![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)




![2-{[1-(4-Methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304465.png)
